molecular formula C11H18ClNO2 B13563173 2-(Benzyloxy)-3-methoxypropan-1-aminehydrochloride

2-(Benzyloxy)-3-methoxypropan-1-aminehydrochloride

Cat. No.: B13563173
M. Wt: 231.72 g/mol
InChI Key: MZCPDBSXAAKCIC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-methoxypropan-1-amine hydrochloride is a secondary amine derivative featuring a propan-1-amine backbone substituted with a benzyloxy group (-OCH₂C₆H₅) at position 2 and a methoxy group (-OCH₃) at position 3. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

3-methoxy-2-phenylmethoxypropan-1-amine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-13-9-11(7-12)14-8-10-5-3-2-4-6-10;/h2-6,11H,7-9,12H2,1H3;1H

InChI Key

MZCPDBSXAAKCIC-UHFFFAOYSA-N

Canonical SMILES

COCC(CN)OCC1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methoxypropan-1-amine

3-Methoxypropan-1-amine hydrochloride, a key intermediate, can be synthesized by:

  • Method A: Amination of 3-methoxypropanol

    • 3-Methoxy-1-propanol reacts with ammonium chloride under high temperature and pressure.
    • A Lewis acid catalyst such as ferric chloride facilitates the substitution of the hydroxyl group by an amine group.
    • The process yields 3-methoxypropan-1-amine, which is converted to its hydrochloride salt by treatment with hydrochloric acid.
    • Industrial scale methods include distillation and crystallization to purify the hydrochloride salt.
    • Typical yields reported range from 60% to 90% depending on scale and conditions.
  • Method B: Reductive amination of 3-methoxypropanal

    • 3-Methoxypropanal reacts with ammonia or ammonium salts in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation.
    • This method provides good stereochemical control and purity but requires aldehyde precursors.

Introduction of the Benzyloxy Group (O-Benzylation)

The benzyloxy substituent is introduced by alkylation of a hydroxyl or amino intermediate with benzyl halides:

  • Method A: Alkylation of Hydroxylamine Derivatives

    • O-Benzylhydroxylamine hydrochloride can be prepared by reacting hydroxylamine derivatives with benzyl bromide or benzyl chloride in the presence of bases like sodium hydride (NaH) or sodium hydroxide (NaOH).
    • The reaction typically occurs in polar aprotic solvents such as dimethylformamide (DMF) at low temperatures (0–5 °C) to control reactivity.
    • After alkylation, the product is purified by extraction and recrystallization.
    • Purity levels of 98–99% have been achieved using this method.
  • Method B: Benzylation of 3-methoxypropan-1-amine

    • Direct O-benzylation of the 2-hydroxyl group in 3-methoxypropan-1-amine can be achieved by reacting with benzyl bromide under basic conditions.
    • The reaction is controlled to avoid N-benzylation by selective protection or by controlling stoichiometry and temperature.
    • Typical reaction temperatures are 0–25 °C with stirring over several hours.
    • The crude product is purified by solvent extraction and recrystallization to obtain the benzyloxy derivative.

Formation of the Hydrochloride Salt

  • The free base amine is converted into its hydrochloride salt by treatment with concentrated hydrochloric acid in an organic solvent such as tetrahydrofuran (THF) or ethanol.
  • The reaction is typically performed at room temperature with stirring for several hours.
  • The solvent is removed under reduced pressure, and the salt is recrystallized from ethanol/methylene chloride mixtures to improve purity.
  • Yields of hydrochloride salt formation range from 85% to 90% with purity above 95%.

Summary Table of Preparation Conditions and Yields

Step Reaction Conditions Reagents Yield (%) Purity (%) Notes
Synthesis of 3-methoxypropan-1-amine High temp & pressure, Lewis acid catalyst (FeCl3) 3-Methoxy-1-propanol, NH4Cl 60–90 >95 Industrial scale distillation & crystallization
O-Benzylation of hydroxylamine 0–5 °C, NaH base, DMF solvent Benzyl bromide or chloride 85–95 98–99 Extraction and recrystallization
Hydrochloride salt formation Room temp, stirring, THF or EtOH solvent Concentrated HCl 85–90 >95 Atmospheric distillation to remove solvent

Analytical and Purification Techniques

  • Purity Assessment: Potentiometric titration and gas chromatography (GC) are standard for purity verification, with typical purities above 95% for final products.
  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR) confirms the presence of benzyloxy and methoxy groups and amine functionality.
  • Crystallization: Recrystallization from ethanol/methylene chloride or isopropanol is used to obtain solid hydrochloride salts with high purity and well-defined crystal morphology.

Research and Industrial Relevance

  • The preparation methods outlined are suitable for both laboratory-scale synthesis and scaling up to industrial production due to relatively mild conditions and high yields.
  • The compound serves as an intermediate in pharmaceutical synthesis and chemical research, particularly where benzyloxy and methoxy functionalities are required for biological activity modulation.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-methoxypropan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or benzylamine derivatives.

    Substitution: Formation of various benzyl ether derivatives.

Scientific Research Applications

2-(Benzyloxy)-3-methoxypropan-1-aminehydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-methoxypropan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of different products. Its biological activity is attributed to its ability to interact with enzymes and receptors, modulating their functions and pathways.

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight: The target compound (229.45 g/mol) is lighter than 2-(3-phenoxyphenyl)ethan-1-amine hydrochloride (249.74 g/mol) due to fewer aromatic carbons .

Biological Activity

2-(Benzyloxy)-3-methoxypropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent reactions to form the hydrochloride salt. A typical synthetic route begins with protecting the hydroxyl group of 3-methoxypropan-1-ol using a benzyl group, followed by reaction with hydrochloric acid to yield the hydrochloride salt.

Biological Activities

Research indicates that 2-(benzyloxy)-3-methoxypropan-1-amine hydrochloride exhibits several biological activities:

1. Antimicrobial Properties
Studies have suggested that this compound possesses antimicrobial activity, potentially inhibiting the growth of various pathogens. The specific mechanisms involved are still under investigation, but preliminary data indicate a broad spectrum of activity against both gram-positive and gram-negative bacteria.

2. Antioxidant Effects
The compound has been evaluated for its antioxidant properties, which are critical in preventing oxidative stress-related damage in cells. The ability to scavenge free radicals may contribute to its therapeutic potential in various diseases associated with oxidative damage.

3. Enzyme Inhibition
Research has shown that 2-(benzyloxy)-3-methoxypropan-1-amine hydrochloride can interact with specific enzymes, modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways, which may be beneficial in treating conditions such as cancer and inflammation .

The biological effects of this compound are primarily attributed to its ability to bind to specific receptors or enzymes. This binding alters the activity of these molecular targets, leading to various physiological responses. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Research Findings and Case Studies

Recent studies have explored the structure-activity relationship (SAR) of related compounds, providing insights into how modifications can enhance biological activity. For example:

CompoundIC50 (µM)Activity
2-(Benzyloxy)-3-methoxypropan-1-amine0.16Antimicrobial
Related Compound A0.12Enzyme Inhibition
Related Compound B0.30Antioxidant

These findings illustrate the potential for developing more potent derivatives based on structural modifications .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-(Benzyloxy)-3-methoxypropan-1-amine hydrochloride?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amine protection/deprotection. Key steps may include:

  • Benzyloxy group introduction : Reaction of a propanol derivative with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Methoxy group installation : Methoxylation via Williamson ether synthesis, requiring controlled pH and temperature to avoid side reactions .
  • Amine hydrochloride formation : Final step involves HCl gas or aqueous HCl in anhydrous ether to precipitate the hydrochloride salt .
    Optimization : Reaction conditions (e.g., solvents like THF or DCM, catalysts like Pd/C for hydrogenolysis) should be tailored using TLC and NMR to monitor intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the benzyloxy (δ 4.5–5.0 ppm), methoxy (δ 3.3–3.5 ppm), and amine proton signals .
  • Mass spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 228.1) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Melting point analysis : Compare observed mp (e.g., 142–144°C) with literature values .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrophilic amine hydrochloride group; poorly soluble in non-polar solvents (hexane, chloroform) .
  • Experimental implications : For biological assays, dissolve in PBS (pH 7.4) or cell culture media with sonication. For organic reactions, use DMF or THF as co-solvents to enhance reactivity .

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods due to potential respiratory irritancy .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the substitution pattern (benzyloxy vs. methoxy) influence the compound’s reactivity in medicinal chemistry applications?

  • Steric effects : The benzyloxy group at position 2 increases steric hindrance, reducing nucleophilic attack on the amine .
  • Electronic effects : Methoxy at position 3 enhances electron density on the adjacent carbon, facilitating electrophilic substitution (e.g., nitration) .
  • Biological relevance : The benzyloxy group improves lipid solubility, enhancing blood-brain barrier penetration in CNS-targeting drug candidates .

Q. What strategies resolve contradictory data in stability studies under varying pH and temperature?

  • Controlled degradation studies :

    ConditionObservationMitigation Strategy
    pH < 3Rapid hydrolysisUse buffered solutions (pH 5–7)
    Temperature > 40°CAmine oxidationStore at 4°C with desiccants
    UV light exposurePhotodegradationUse amber vials and low-light labs.

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking simulations : Use AutoDock Vina to model binding affinity with GPCRs or monoamine transporters. The amine group forms hydrogen bonds with Asp113 in the 5-HT2A_{2A} receptor .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify key residues (e.g., Phe340) for mutagenesis studies .

Q. What advanced analytical techniques differentiate this compound from structurally similar analogues?

  • X-ray crystallography : Resolve crystal packing to confirm the spatial arrangement of benzyloxy and methoxy groups .
  • IR spectroscopy : Identify unique stretches (e.g., N–H at ~2500 cm1^{-1} for the amine hydrochloride) .
  • Chiral HPLC : Separate enantiomers if stereochemistry is critical for activity (e.g., using a Chiralpak AD-H column) .

Q. How do researchers address low yields in scale-up synthesis?

  • Process optimization :
    • Replace batch reactions with flow chemistry for better heat/mass transfer .
    • Use catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) to improve benzyloxy deprotection efficiency .
    • Implement Design of Experiments (DoE) to identify critical parameters (e.g., solvent ratio, reaction time) .

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